Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes or ketones.
Functionalization: Introduction of the acetyl, sulfonyl, and ethyl ester groups through reactions such as acylation, sulfonylation, and esterification.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzofuran derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its diverse biological activities.
2-Phenylbenzofuran: A simpler analog with similar structural features.
Sulfonyl Amino Benzofurans: Compounds with similar functional groups that exhibit comparable biological activities.
Uniqueness
Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 5-[acetyl-(2,4-dimethylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6S/c1-5-33-27(30)25-22-16-21(12-13-23(22)34-26(25)20-9-7-6-8-10-20)28(19(4)29)35(31,32)24-14-11-17(2)15-18(24)3/h6-16H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETHBSDBNIDZIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=C(C=C(C=C3)C)C)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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